molecular formula C10H15ClN2O2 B13253321 3-Amino-N-(2-methoxyethyl)benzamide hydrochloride

3-Amino-N-(2-methoxyethyl)benzamide hydrochloride

Cat. No.: B13253321
M. Wt: 230.69 g/mol
InChI Key: XIPOQJWHZMMCAL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(2-methoxyethyl)benzamide hydrochloride typically involves the reaction of 3-amino-benzamide with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) . The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(2-methoxyethyl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzamide moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated benzamides.

Mechanism of Action

The mechanism of action of 3-Amino-N-(2-methoxyethyl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-(2-methoxyethyl)benzamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethyl group enhances its solubility and reactivity compared to other benzamide derivatives .

Properties

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.69 g/mol

IUPAC Name

3-amino-N-(2-methoxyethyl)benzamide;hydrochloride

InChI

InChI=1S/C10H14N2O2.ClH/c1-14-6-5-12-10(13)8-3-2-4-9(11)7-8;/h2-4,7H,5-6,11H2,1H3,(H,12,13);1H

InChI Key

XIPOQJWHZMMCAL-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC(=CC=C1)N.Cl

Origin of Product

United States

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